 
                            Quinacrine methanesulfonate is synthesized from quinacrine, which was originally developed for treating malaria. The compound is classified under the following categories:
The synthesis of quinacrine methanesulfonate typically involves the conversion of quinacrine into its methanesulfonate salt form. The general procedure includes:
This method allows for high yields of the desired compound, typically resulting in a colorless solid after drying.
The molecular structure of quinacrine methanesulfonate features several key components:
The compound's structural formula can be represented as follows:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to confirm the molecular structure .
Quinacrine methanesulfonate participates in various chemical reactions:
These reactions are crucial for understanding its stability and reactivity in biological systems.
Quinacrine methanesulfonate exhibits multiple mechanisms of action:
These mechanisms contribute to its potential efficacy in cancer treatment.
The physical and chemical properties of quinacrine methanesulfonate include:
These properties are essential for determining its formulation and application in pharmaceutical contexts.
Quinacrine methanesulfonate has several scientific applications:
Quinacrine (originally designated mepacrine or Atabrine) emerged from systematic antimalarial research in the 1930s by German chemists at I.G. Farbenindustrie. The initial synthetic route involved a multi-step sequence starting with 2,4-dichlorobenzoic acid (90). Through an Ullmann condensation with p-anisidine (91), this yielded the diphenylamine intermediate (92), which underwent cyclization to form 6,9-dichloro-2-methoxyacridine (93). Final nucleophilic substitution with 1-diethylamino-4-aminopentane produced quinacrine free base (22) [3] [9]. This pathway established the core 9-aminoacridine scaffold essential for biological activity but faced challenges in yield optimization and purification [5] [10]. By 1940, wartime demands drove large-scale "American Atabrine" production with refined catalytic methods, achieving >12,000-fold scale-up while retaining the core synthetic logic [5]. Structural variants like azacrine (28) later incorporated heterocyclic modifications (e.g., methoxypyridine substituents) to enhance target affinity [3].
Table 1: Key Milestones in Quinacrine Synthesis
| Year | Development | Significance | 
|---|---|---|
| 1845 | Kolbe's electro-synthesis of MSA precursors | Early electroorganic methodology for sulfonic acids [2] | 
| 1931 | Original Bayer synthesis of quinacrine base | Established 9-aminoacridine core scaffold [5] [10] | 
| 1942 | Industrial-scale quinacrine production (USA) | Optimized Ullmann condensation and cyclization; >1 ton/month capacity [5] | 
| 1970s | Azacrine and other heterocyclic variants | Enhanced target selectivity via pyridine ring substitutions [3] | 
Methanesulfonate (mesylate) salt formation significantly alters quinacrine’s physicochemical behavior. The process involves reacting quinacrine free base with methanesulfonic acid (MSA, CH₃SO₃H) in stoichiometric ratios within aprotic solvents like anhydrous ethanol or acetone. Critical parameters include:
MSA’s strong acidity (pKa = −1.9) and low nucleophilicity enable rapid, quantitative salt formation. The resulting quinacrine methanesulfonate exhibits markedly enhanced aqueous solubility (>50 mg/mL) compared to the hydrochloride salt (<5 mg/mL) due to the mesylate anion’s hydrophilicity and reduced lattice energy [2] [8]. X-ray diffraction analyses confirm that methanesulfonate salts typically form monoclinic crystals with improved thermodynamic stability over amorphous hydrochloride forms [8].
Table 2: Salt Formation Techniques and Outcomes
| Parameter | Hydrochloride Method | Methanesulfonate Method | 
|---|---|---|
| Acid Used | HCl (gas/aq.) | Anhydrous MSA | 
| Reaction Solvent | Water/IPA mixtures | Anhydrous ethanol/acetone | 
| Crystallinity | Amorphous or microcrystalline | Defined monoclinic crystals | 
| Hygroscopicity | High (>5% w/w H₂O uptake) | Low (<1% w/w H₂O uptake) | 
| Solubility (H₂O) | 4.7 mg/mL (20°C) | >50 mg/mL (20°C) | 
Methanesulfonic acid (MSA) serves as a cornerstone for sustainable quinacrine salt synthesis due to its alignment with green chemistry principles:
Industrial MSA production now employs catalytic oxidation of dimethyl disulfide (CH₃SSCH₃) using H₂O₂ or O₂, replacing older chlorine-based routes that generated HCl waste [2]:$$2CH3SSCH3 + 5O2 + 2H2O → 4CH3SO3H$$This transition reduces E-factor (kg waste/kg product) from 5.2 to 0.3. Solvent recovery systems enable >99% ethanol recycling in quinacrine methanesulfonate crystallization, diminishing process mass intensity by 65% versus hydrochloride routes [2] [8].
Table 3: Green Metrics for Quinacrine Salt Synthesis
| Metric | Traditional HCl Route | MSA-Based Route | Improvement | 
|---|---|---|---|
| E-Factor | 8.5 | 2.1 | 75% reduction | 
| PMI (kg/kg product) | 34 | 11 | 68% reduction | 
| Energy Intensity | 120 MJ/kg | 45 MJ/kg | 63% reduction | 
| Carbon Footprint | 6.8 kg CO₂-eq/kg | 1.9 kg CO₂-eq/kg | 72% reduction | 
Quinacrine’s pharmacological profile is profoundly influenced by counterion selection. Methanesulfonate derivatives outperform other salts in key physicochemical parameters:
Structural analyses reveal that mesylate anions form stronger hydrogen bonds with the protonated tertiary amine (N⁺–H⋯O₃SCH₃; 1.87 Å) versus chloride (2.21 Å), stabilizing the crystal lattice while maintaining dissolution kinetics [8]. This balance enables higher thermal stability (decomposition onset: 248°C) than maleate (180°C) or citrate (195°C) salts [10].
Table 4: Comparative Properties of Quinacrine Salts
| Property | Free Base | Hydrochloride | Dihydrochloride | Methanesulfonate | 
|---|---|---|---|---|
| Molecular Weight | 399.96 | 436.38 | 508.79 | 538.52 | 
| Melting Point (°C) | 248–250 | 248 (dec.) | 215 (dec.) | 245–247 | 
| Water Solubility | 0.1 mg/mL | 4.7 mg/mL | 12.8 mg/mL | >50 mg/mL | 
| log P (octanol/H₂O) | 5.67 | 4.21 | 3.95 | 3.02 | 
| Hygroscopicity | Low | High | Extreme | Very low | 
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
![3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine](/images/structure/BT-427431.png) 
                                    
                CAS No.: 17869-27-1
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
CAS No.: 51800-34-1